molecular formula C6H4BrClZn B6315447 4-Chlorophenylzinc bromide CAS No. 150766-93-1

4-Chlorophenylzinc bromide

Cat. No.: B6315447
CAS No.: 150766-93-1
M. Wt: 256.8 g/mol
InChI Key: GYLNVZGYWFXOJU-UHFFFAOYSA-M
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Description

4-Chlorophenylzinc bromide is an organozinc compound with the molecular formula C₆H₄BrClZn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 4-chloroiodobenzene with zinc in the presence of a bromine source. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of active zinc and bromine in a controlled environment. The process may include steps such as electrolysis or ultrasound to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Chlorophenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-chlorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenylzinc bromide is unique due to the presence of both chlorine and zinc, which impart specific reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLNVZGYWFXOJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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